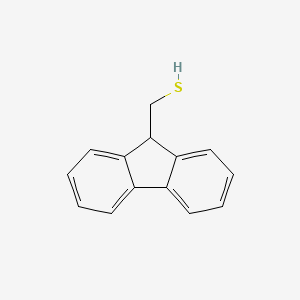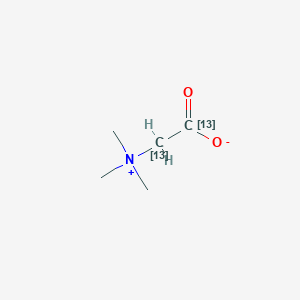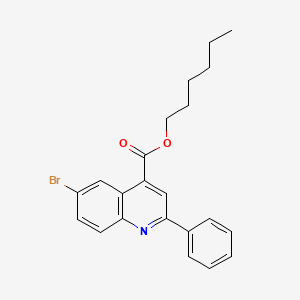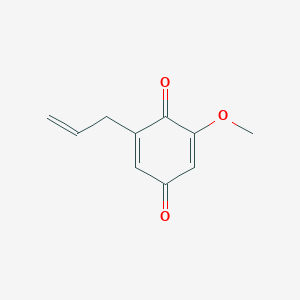
2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyl-6-methoxybenzo-1,4-quinone is an organic compound with the molecular formula C10H10O3 It is a derivative of benzoquinone, characterized by the presence of an allyl group and a methoxy group attached to the quinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-allyl-6-methoxybenzo-1,4-quinone typically involves the alkylation of 2-methoxybenzo-1,4-quinone with an allyl halide under basic conditions. The reaction can be carried out using a base such as potassium carbonate in an organic solvent like acetone. The reaction mixture is usually heated to reflux to facilitate the alkylation process.
Industrial Production Methods
While specific industrial production methods for 2-allyl-6-methoxybenzo-1,4-quinone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Allyl-6-methoxybenzo-1,4-quinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to the corresponding hydroquinone.
Substitution: The allyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized quinones, while reduction will produce hydroquinones. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Allyl-6-methoxybenzo-1,4-quinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s quinone structure makes it a useful probe for studying redox reactions in biological systems.
Medicine: Quinone derivatives, including 2-allyl-6-methoxybenzo-1,4-quinone, are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: It can be used in the development of dyes, pigments, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-allyl-6-methoxybenzo-1,4-quinone involves its ability to undergo redox reactions. In biological systems, quinones can accept and donate electrons, making them effective in processes like electron transport and oxidative stress responses. The compound can interact with various molecular targets, including enzymes and proteins, influencing cellular pathways and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxybenzo-1,4-quinone: Lacks the allyl group, making it less reactive in certain substitution reactions.
2-Allyl-1,4-dimethoxybenzene: Contains an additional methoxy group, altering its chemical properties and reactivity.
2-Phenylbenzo-1,4-quinone: Has a phenyl group instead of an allyl group, leading to different reactivity and applications.
Uniqueness
2-Allyl-6-methoxybenzo-1,4-quinone is unique due to the presence of both an allyl and a methoxy group on the quinone ring
Eigenschaften
CAS-Nummer |
31788-37-1 |
|---|---|
Molekularformel |
C10H10O3 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
2-methoxy-6-prop-2-enylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H10O3/c1-3-4-7-5-8(11)6-9(13-2)10(7)12/h3,5-6H,1,4H2,2H3 |
InChI-Schlüssel |
SADMZRGJXMTBLW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)C=C(C1=O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-Cyanoethyl)-1-[4-(diphenylmethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15088006.png)
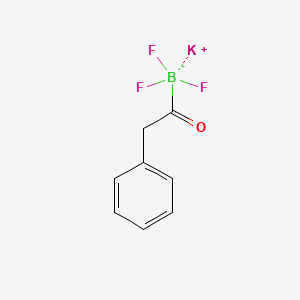

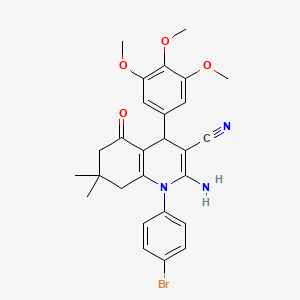
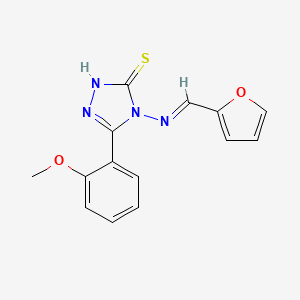
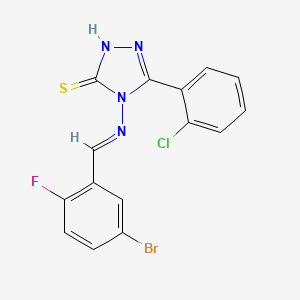

![1,5-dimethyl-4-({(E)-[4-(4-morpholinyl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15088064.png)
